molecular formula C13H18O2Si B14649762 CID 78070305

CID 78070305

Cat. No.: B14649762
M. Wt: 234.37 g/mol
InChI Key: DXYZWYKIBYBQCT-UHFFFAOYSA-N
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Description

The compound was isolated from a natural source or synthesized, as inferred from the vacuum distillation process used to determine its content in different fractions (Figure 1C) .

Properties

Molecular Formula

C13H18O2Si

Molecular Weight

234.37 g/mol

InChI

InChI=1S/C13H18O2Si/c1-8-12(3,4)14-11(10-16-7)15-13(5,6)9-2/h1-2,10H,3-7H3

InChI Key

DXYZWYKIBYBQCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)OC(=C[Si]C)OC(C)(C)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,2-Bis[(2-methylbut-3-yn-2-yl)oxy]ethenyl}(methyl)silane typically involves the reaction of a suitable silane precursor with 2-methylbut-3-yn-2-ol under controlled conditions. The reaction is often catalyzed by a transition metal catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of {2,2-Bis[(2-methylbut-3-yn-2-yl)oxy]ethenyl}(methyl)silane may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis. Additionally, purification steps, such as distillation or chromatography, are employed to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

{2,2-Bis[(2-methylbut-3-yn-2-yl)oxy]ethenyl}(methyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silane derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents); conditions vary depending on the desired substitution.

Major Products

Scientific Research Applications

{2,2-Bis[(2-methylbut-3-yn-2-yl)oxy]ethenyl}(methyl)silane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of novel organosilicon compounds and materials with unique properties.

    Biology: Investigated for its potential use in biological imaging and as a component in bio-compatible materials.

    Medicine: Explored for its potential in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.

Mechanism of Action

The mechanism by which {2,2-Bis[(2-methylbut-3-yn-2-yl)oxy]ethenyl}(methyl)silane exerts its effects involves interactions with molecular targets and pathways specific to its structure. The compound’s functional groups allow it to participate in various chemical reactions, influencing its behavior in different environments. For example, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in synthetic chemistry.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Physicochemical Properties

Table 1: Hypothetical Comparison of CID 78070305 with Structurally Related Compounds
Parameter This compound Oscillatoxin D (CID 101283546) 6-Bromo-1H-indole-2-carboxylic acid (CID 252137)
Molecular Formula Not specified C₂₈H₄₂O₇ C₉H₆BrNO₂
Molecular Weight Not specified 502.63 g/mol 240.05 g/mol
Key Functional Groups Likely hydroxyls, aromatic rings Epoxide, ester, methyl groups Bromine, indole ring, carboxylic acid
Solubility Not specified Low (lipophilic) 0.052 mg/ml (aqueous)
Analytical Techniques GC-MS, CID-MS LC-MS, NMR HPLC, column chromatography

Notes:

  • Oscillatoxin D, a marine-derived toxin, shares a complex polycyclic structure, which may parallel this compound’s GC-MS profile and fractionation behavior .

Analytical and Spectroscopic Differentiation

This compound’s structural elucidation relied on GC-MS and in-source CID fragmentation (Figure 1D), a method also employed to distinguish isomers like ginsenosides Rf and pseudoginsenoside F11 . For example:

  • In-source CID-MS : Differentiates isomers via unique fragmentation patterns, such as neutral losses or ring-opening reactions .
  • GC-MS retention indices: Used to compare volatility and polarity against known standards, as seen in the fractionation of this compound (Figure 1C) .

Methodological Considerations for Comparative Studies

The evidence emphasizes rigorous analytical and reporting standards:

  • Referencing: Use sequential numbering (e.g., [1], [11]) and avoid non-standard abbreviations per journal guidelines .
  • Data presentation : Tables must include descriptive titles, units, and reproducibility details (e.g., vacuum distillation conditions in Figure 1C) .
  • Statistical validation : Meta-analyses (e.g., probiotic studies) require risk-of-bias assessments and heterogeneity testing, as in .

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